molecular formula C15H9Cl3O B597632 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone CAS No. 131023-37-5

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

Cat. No. B597632
CAS RN: 131023-37-5
M. Wt: 311.586
InChI Key: FUSJWQRNFMDEGH-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone is a chemical compound with the CAS Number: 131023-37-5 . It has a molecular weight of 311.59 and its IUPAC name is 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone is 1S/C15H9Cl3O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone has a predicted density of 1.4±0.1 g/cm^3 and a predicted boiling point of 498.2±45.0 °C . It has a molar refractivity of 78.5±0.3 cm^3 and a polar surface area of 17 Å^2 . The compound is also predicted to have a flash point of 208.7±29.3 °C .

Scientific Research Applications

Anticancer and Antimicrobial Agent

The compound has been used in the synthesis of thiazolidinone and azetidinone analogues, which have shown promising results as anticancer and antimicrobial agents . These analogues have been tested against multidrug resistant strains and examined for cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines .

Synthesis of Schiff Bases

The compound has been used in the synthesis of Schiff bases, which are intermediates in the production of thiazolidinone and azetidinone analogues . These Schiff bases are derived from the reaction of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine with various aryl/heteroaryl aldehydes .

Fluorescence-Activated Cell Sorting (FACS) Analysis

The compound has been used in fluorescence-activated cell sorting (FACS) analysis . This technique is used to measure the physical and chemical characteristics of a population of cells. It’s a useful tool in molecular biology and immunology .

Molecular Docking Studies

The compound has been used in molecular docking studies . This is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

Synthesis of Bioactive Agents

The compound has been used in the synthesis of bioactive agents . These agents have a variety of applications in medicine and biology, including as therapeutic drugs and diagnostic tools .

Chloroacetylation of Fluorenes

The compound has been used in the chloroacetylation of fluorenes . This is a type of acylation, a reaction that introduces an acyl group into a compound .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSJWQRNFMDEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the significance of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone in the synthesis of lumefantrine?

A1: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone (5) serves as a crucial starting material in the improved manufacturing process of lumefantrine []. It undergoes a series of reactions, including conversion to 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (8) via an epoxide intermediate (7). This optimized process eliminates the need to isolate the epoxide, thereby enhancing throughput and efficiency in lumefantrine production [].

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